Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate is a complex organic compound with a unique structure that includes a boronate ester and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the formation of the azetidine ring followed by the introduction of the boronate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The azetidine ring and the boronate ester group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with certain biomolecules, affecting their function. The azetidine ring may also play a role in modulating biological activity through its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate lies in its combination of a boronate ester and an azetidine ring. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H31BClNO4 |
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Molecular Weight |
407.7 g/mol |
IUPAC Name |
tert-butyl 3-[(4-chlorophenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C21H31BClNO4/c1-18(2,3)26-17(25)24-13-21(14-24,12-15-8-10-16(23)11-9-15)22-27-19(4,5)20(6,7)28-22/h8-11H,12-14H2,1-7H3 |
InChI Key |
DCDQPAHEUGEQPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CN(C2)C(=O)OC(C)(C)C)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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